N-(2-Chloropyridin-3-yl)cycloheptanimine
Description
N-(2-Chloropyridin-3-yl)cycloheptanimine is a heterocyclic compound featuring a seven-membered cycloheptanimine ring attached to a 2-chloropyridin-3-yl group. The cycloheptanimine moiety introduces unique steric and electronic effects compared to smaller rings (e.g., cyclohexane or pyrrolidine), which may influence reactivity, solubility, and biological activity .
Properties
CAS No. |
154377-29-4 |
|---|---|
Molecular Formula |
C12H15ClN2 |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)cycloheptanimine |
InChI |
InChI=1S/C12H15ClN2/c13-12-11(8-5-9-14-12)15-10-6-3-1-2-4-7-10/h5,8-9H,1-4,6-7H2 |
InChI Key |
RZGLJRXAZBGQQC-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
Canonical SMILES |
C1CCCC(=NC2=C(N=CC=C2)Cl)CC1 |
Synonyms |
(2-Chloro-pyridin-3-yl)-cycloheptylidene-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Crystallinity
- Cycloheptanimine vs. Cyclohexylamine Analogs :
- The seven-membered cycloheptanimine ring increases steric hindrance compared to six-membered cyclohexylamine derivatives (e.g., 2-chloro-N-cyclohexylpyridin-3-amine, CAS 793675-33-9) . This may reduce crystallinity and alter packing efficiency in solid states.
- In contrast, smaller rings like oxazole (e.g., 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide) form hydrogen-bonded C(4) chains in crystals, enhancing stability .
Physicochemical Properties
Anti-inflammatory and Antibacterial Activity
- In -chloro-3-(2-chloropyridin-3-yl) analogs showed inhibitory activity against iNOS and PGE2 production. The cycloheptanimine variant might modulate these pathways differently due to ring size .
Antitumor Potential
- highlights metal complexes (Co(II), Ni(II), Cu(II)) of 2-chloropyridin-3-yl derivatives as antioxidants and antitumor agents. The cycloheptanimine’s conformational flexibility could enhance metal coordination, altering efficacy .
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